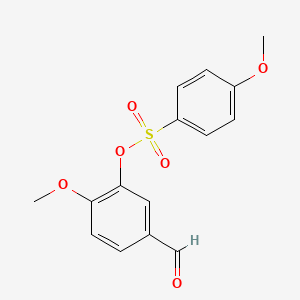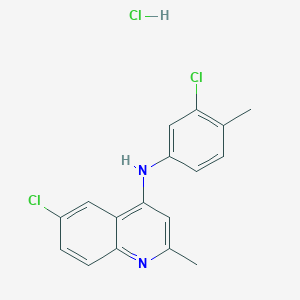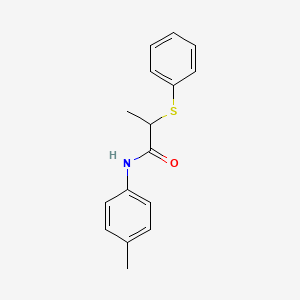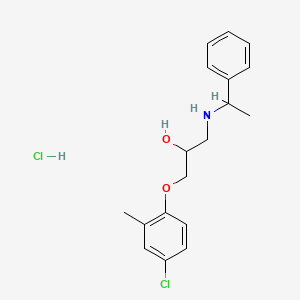![molecular formula C17H13Cl3N2O2 B4881408 1-(4-Chlorophenyl)-3-[(2,4-dichlorobenzyl)amino]pyrrolidine-2,5-dione](/img/structure/B4881408.png)
1-(4-Chlorophenyl)-3-[(2,4-dichlorobenzyl)amino]pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-3-[(2,4-dichlorobenzyl)amino]pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine-2,5-dione derivatives
Vorbereitungsmethoden
The synthesis of 1-(4-Chlorophenyl)-3-[(2,4-dichlorobenzyl)amino]pyrrolidine-2,5-dione typically involves the reaction of 4-chlorophenylamine with 2,4-dichlorobenzylamine in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors and automated systems to optimize efficiency and reduce costs .
Analyse Chemischer Reaktionen
1-(4-Chlorophenyl)-3-[(2,4-dichlorobenzyl)amino]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound has shown promising activity against certain types of cancer cells and is being investigated as a potential anticancer agent.
Materials Science: The compound’s unique chemical structure makes it suitable for use in the synthesis of novel materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(4-Chlorophenyl)-3-[(2,4-dichlorobenzyl)amino]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways within cells. The compound is believed to inhibit the activity of certain enzymes involved in cell division and growth, leading to the suppression of cancer cell proliferation. It also disrupts the cell membrane integrity of fungi and bacteria, resulting in their death .
Vergleich Mit ähnlichen Verbindungen
1-(4-Chlorophenyl)-3-[(2,4-dichlorobenzyl)amino]pyrrolidine-2,5-dione can be compared with other pyrrolidine-2,5-dione derivatives, such as:
1-(4-Chlorobutyl)pyrrolidine-2,5-dione: This compound has similar structural features but differs in its biological activity and applications.
1-(2-Chlorophenyl)-1-(4-chlorophenyl)-2,2-dichloroethane: Another related compound with distinct chemical properties and uses.
1-[(4-Methylphenyl)sulfanyl]pyrrolidine-2,5-dione:
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-[(2,4-dichlorophenyl)methylamino]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl3N2O2/c18-11-3-5-13(6-4-11)22-16(23)8-15(17(22)24)21-9-10-1-2-12(19)7-14(10)20/h1-7,15,21H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPCAUNCAQOPAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)NCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-chloro-3-[({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4881344.png)

![4-bromo-2-methoxy-6-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B4881365.png)
![2-(1-benzyl-3-oxopiperazin-2-yl)-N-[2-(2-oxopiperidin-1-yl)ethyl]acetamide](/img/structure/B4881384.png)
![[1-[Acetamido-(4-nitrophenyl)methyl]naphthalen-2-yl] acetate](/img/structure/B4881388.png)
![1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B4881395.png)
![3-[5-(4-bromophenyl)-1-(4-carbamoylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B4881402.png)
![1-(4-fluorophenyl)-4-{[5-(2-hydroxy-5-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B4881406.png)

![N-{4-[(diethylamino)carbonyl]phenyl}-4-fluorobenzamide](/img/structure/B4881414.png)
![(1R,5S)-6-[[3-[(2-fluorophenyl)methyl]-2-propan-2-ylsulfonylimidazol-4-yl]methyl]-6-azabicyclo[3.2.1]octane](/img/structure/B4881422.png)
![1-[4-[4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazin-1-yl]phenyl]ethanone](/img/structure/B4881429.png)

